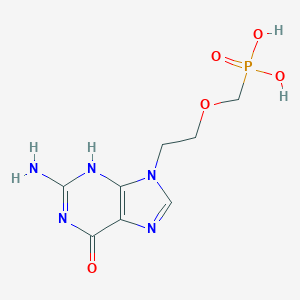![molecular formula C10H10N2S B040618 1-Methyl-1,3-dihydrobenzo[4,5]imidazo[1,2-c]thiazole CAS No. 116849-82-2](/img/structure/B40618.png)
1-Methyl-1,3-dihydrobenzo[4,5]imidazo[1,2-c]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole is a heterocyclic compound that features a fused ring system combining a thiazole ring and a benzimidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole can be synthesized through various methods. One common approach involves the cyclocondensation of 2-mercaptobenzimidazole with methyl iodide under basic conditions. Another method includes the reaction of 2-mercaptobenzimidazole with methyl isothiocyanate in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the methyl group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as reverse transcriptase in HIV, by binding to the enzyme’s active site and preventing its function. This inhibition leads to the suppression of viral replication .
Comparación Con Compuestos Similares
1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole can be compared to other similar compounds, such as:
1H,3H-Thiazolo[3,4-a]benzimidazole: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
1-Methyl-1H-benzimidazole: Contains a benzimidazole ring but lacks the thiazole ring, leading to different properties and applications.
1-Methyl-3H-[1,3]thiazolo[3,4-b]benzimidazole: A positional isomer with the thiazole ring fused at a different position, resulting in distinct chemical and biological characteristics.
Propiedades
Número CAS |
116849-82-2 |
|---|---|
Fórmula molecular |
C10H10N2S |
Peso molecular |
190.27 g/mol |
Nombre IUPAC |
1-methyl-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C10H10N2S/c1-7-12-9-5-3-2-4-8(9)11-10(12)6-13-7/h2-5,7H,6H2,1H3 |
Clave InChI |
LWMCALUODNGSKW-UHFFFAOYSA-N |
SMILES |
CC1N2C(=NC3=CC=CC=C32)CS1 |
SMILES canónico |
CC1N2C(=NC3=CC=CC=C32)CS1 |
Sinónimos |
1H,3H-Thiazolo[3,4-a]benzimidazole,1-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol](/img/structure/B40555.png)




![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-Hexakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B40570.png)
